methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate
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Overview
Description
Methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate is a chemical compound with the molecular formula C15H13N3O3S and a molecular weight of 315.35 g/mol . This compound is derived from phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate typically involves the reaction of phenothiazine-10-carboxylic acid with hydrazine and methyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The hydrazide intermediate is then treated with methyl chloroformate to yield this compound .
Phenothiazine-10-carboxylic acid: is reacted with to form the hydrazide intermediate.
Industrial Production Methods
the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its diverse biological activities.
Phenothiazine-10-carboxylic acid: A precursor in the synthesis of methyl 2-(10H-phenothiazin-10-ylcarbonyl)hydrazinecarboxylate.
Methyl hydrazinecarboxylate: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific structure, which combines the phenothiazine core with a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl N-(phenothiazine-10-carbonylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15(20)17-16-14(19)18-10-6-2-4-8-12(10)22-13-9-5-3-7-11(13)18/h2-9H,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIKMQATULUHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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